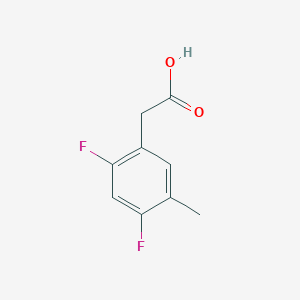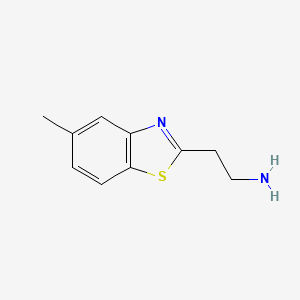![molecular formula C22H22ClN5O2S B2916699 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1111054-89-7](/img/structure/B2916699.png)
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN5O2S and its molecular weight is 455.96. The purity is usually 95%.
BenchChem offers high-quality 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
H1-antihistaminic Activity
Research has demonstrated the synthesis and evaluation of a range of triazoloquinazolinone derivatives for their H1-antihistaminic activity. Notably, compounds within this class have shown significant efficacy in protecting against histamine-induced bronchospasm in animal models, with some derivatives exhibiting comparable or superior potency to established antihistamines while displaying negligible sedative effects. This suggests potential for these compounds to be developed as new classes of H1-antihistaminic agents with improved safety profiles (Gobinath, Subramanian, & Alagarsamy, 2015; Alagarsamy, Solomon, & Murugan, 2007; Alagarsamy, Shankar, & Murugesan, 2008).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of triazoloquinazolinone derivatives have been extensively explored. Techniques such as X-ray crystallography have been employed to elucidate the molecular structures of these compounds, providing valuable insights into their chemical properties and potential mechanisms of action. Such studies are critical for guiding the rational design and optimization of these compounds for medicinal applications (Crabb et al., 1999; El‐Hiti, 1997).
Anticancer Activity
Some studies have investigated the anticancer properties of triazoloquinazolinone derivatives. These compounds have demonstrated selective cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for the development of new anticancer therapies. The structural diversity of these compounds allows for the exploration of structure-activity relationships (SAR) to optimize their therapeutic efficacy (Berest et al., 2011; Hassanzadeh et al., 2019).
Novel Synthetic Routes
Innovative synthetic methodologies have been developed to facilitate the efficient production of triazoloquinazolinone derivatives. These methods enhance the accessibility of these compounds for further pharmacological testing and potential drug development. The advancements in synthetic techniques contribute to the expansion of the chemical space of triazoloquinazolinones, enabling the exploration of their full therapeutic potential (Fathalla et al., 2007).
Propriétés
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-4-9-27-20(30)16-11-15(23)6-8-18(16)28-21(27)25-26-22(28)31-12-19(29)24-17-7-5-13(2)10-14(17)3/h5-8,10-11H,4,9,12H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXSWHWCLWIBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

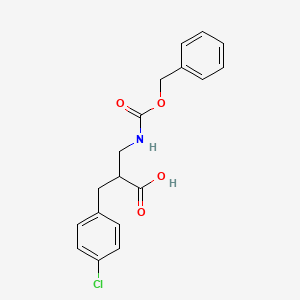
![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2916617.png)
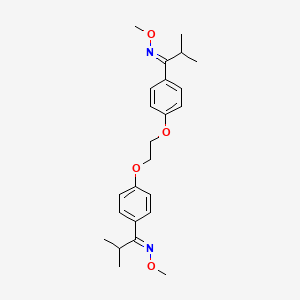
![4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2916619.png)
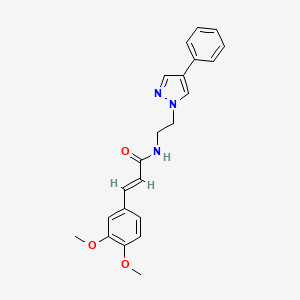

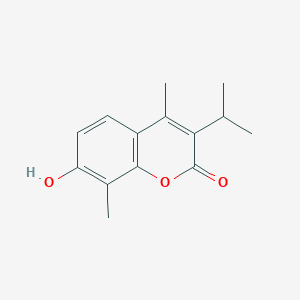
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide](/img/structure/B2916627.png)
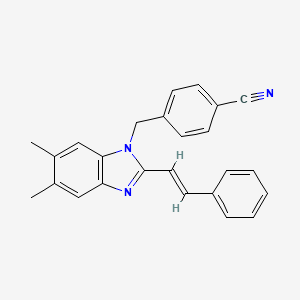
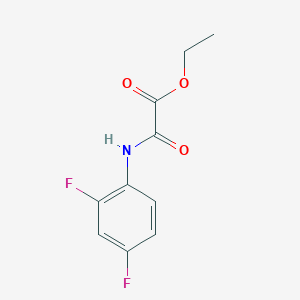
![5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2916634.png)

